molecular formula C9H11Cl2NO3S B2852642 2,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide CAS No. 838870-48-7

2,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide

Cat. No.: B2852642
CAS No.: 838870-48-7
M. Wt: 284.15
InChI Key: RUSLNDIEFIDOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11Cl2NO3S and a molecular weight of 284.16 g/mol . This compound is characterized by the presence of two chlorine atoms, a hydroxypropyl group, and a benzenesulfonamide moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

2,5-Dichloro-N-(3-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The sulfonamide group can undergo reduction to form amines. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride.

Scientific Research Applications

2,5-Dichloro-N-(3-hydroxypropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,5-Dichloro-N-(3-hydroxypropyl)benzenesulfonamide can be compared with other similar compounds such as:

Properties

IUPAC Name

2,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO3S/c10-7-2-3-8(11)9(6-7)16(14,15)12-4-1-5-13/h2-3,6,12-13H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSLNDIEFIDOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.